REACTION_SMILES
|
[C:24]([OH:25])([CH3:26])([CH3:27])[CH3:28].[CH3:29][C:30](=[CH:31][CH3:32])[CH3:33].[CH:1]1([c:4]2[c:5]([CH:6]=[O:7])[c:8]([CH2:12][CH3:13])[cH:9][cH:10][cH:11]2)[CH2:2][CH2:3]1.[Cl+:14]([O-:15])[O-:16].[Na+:17].[Na+:18].[OH2:34].[OH:19][P:20](=[O:21])([O-:22])[OH:23]>>[CH:1]1([c:4]2[c:5]([C:6](=[O:7])[OH:15])[c:8]([CH2:12][CH3:13])[cH:9][cH:10][cH:11]2)[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC=C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1cccc(C2CC2)c1C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-][Cl+][O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cccc(C2CC2)c1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |